Comprehensive Technical Guide on 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine: Synthesis, Properties, and Applications
Comprehensive Technical Guide on 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine: Synthesis, Properties, and Applications
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic introduction of halogenated motifs onto privileged scaffolds is a fundamental tactic for optimizing pharmacokinetics and target affinity. 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine (CAS: 1214331-29-9) represents a highly specialized intermediate that perfectly embodies this design philosophy[1]. By combining a rigid biphenyl core with a para-fluoro substitution and an ortho-trifluoromethoxy group, this compound serves as a potent building block for next-generation kinase inhibitors, nuclear receptor modulators, and succinate dehydrogenase inhibitor (SDHI) fungicides.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an in-depth analysis of the compound’s physicochemical properties, the mechanistic rationale behind its structural design, and a self-validating, field-proven protocol for its synthesis.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is critical for predicting its behavior in biological systems and organic synthesis. The data below summarizes its core metrics, highlighting its high lipophilicity and favorable profile for membrane permeability.
| Property | Value | Rationale / Implication |
| CAS Number | 1214331-29-9 | Unique chemical identifier[1]. |
| Molecular Formula | C13H9F4NO | Defines atomic composition. |
| Molecular Weight | 271.21 g/mol | Falls well within Lipinski's Rule of 5 (MW < 500), ideal for oral bioavailability[1]. |
| SMILES | NC1=CC=C(C2=CC=C(F)C=C2)C=C1OC(F)(F)F | Structural string for cheminformatics modeling[1]. |
| Estimated LogP | ~4.1 | High lipophilicity driven by the |
| Topological Polar Surface Area | ~35.25 Ų | Low TPSA indicates a high potential for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1 (Primary Amine, | Crucial for interacting with target protein hinge regions. |
| Hydrogen Bond Acceptors | 6 (N, O, F) | Facilitates multipolar interactions within hydrophobic binding pockets. |
Structural Rationale in Drug Design
The architecture of 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is not arbitrary; it is the result of precise bioisosteric design aimed at overcoming common metabolic liabilities.
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The Trifluoromethoxy Group (
): Often referred to as a "super-halogen," the group at the 3-position provides profound electron-withdrawing effects without the steric bulk of a tert-butyl group. Its orthogonal conformation relative to the aromatic ring allows it to probe deep hydrophobic pockets in target proteins. Crucially, it sterically shields the adjacent amine and lowers its . This reduction in basicity improves the metabolic stability of the aniline and significantly reduces hERG channel blocking liability (a common cause of cardiotoxicity in basic amines). -
The 4'-Fluoro Substitution (
): The para-position of a biphenyl ring is highly susceptible to cytochrome P450-mediated hydroxylation. Substituting a hydrogen atom with fluorine—a classic bioisostere—effectively blocks this metabolic vulnerability due to the strength of the C-F bond, thereby extending the in vivo half-life of downstream drug candidates. -
The Biphenyl-4-amine Core: This scaffold is a privileged structure. The biphenyl system provides a rigid, extended hydrophobic vector, while the primary amine serves as a crucial hydrogen bond donor or a synthetic attachment point for further derivatization (e.g., amidation).
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most efficient and scalable route to synthesize 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol utilizes commercially available 4-bromo-2-(trifluoromethoxy)aniline (CAS: 175278-09-8) [2] and 4-fluorophenylboronic acid (CAS: 1765-93-1) .
Step-by-Step Experimental Protocol
1. Preparation of the Reaction Mixture: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-(trifluoromethoxy)aniline (1.0 equiv, 10 mmol)[2] and 4-fluorophenylboronic acid (1.2 equiv, 12 mmol).
2. Catalyst and Base Addition:
Add
3. Solvent Introduction and Degassing:
Add a solvent mixture of 1,4-Dioxane and deionized
4. Reaction Execution: Heat the mixture to 90 °C under an inert argon atmosphere for 8–12 hours. Monitor the reaction progression via LC-MS until the complete consumption of the aryl bromide is observed.
5. Workup and Extraction:
Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc, 100 mL) and partition with water (50 mL). Extract the aqueous layer twice with EtOAc (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
6. Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc to afford the pure 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine as a solid[1].
Fig 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the biphenyl-4-amine derivative.
Pharmacological Applications & Mechanism of Action
Derivatives of 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine are frequently utilized in the development of Type II Kinase Inhibitors . Unlike Type I inhibitors that bind to the active conformation of a kinase, Type II inhibitors bind to the inactive "DFG-out" conformation.
The biphenyl core acts as an extended hydrophobic vector that reaches into the allosteric pocket exposed during the DFG-out shift. The primary amine (often converted into an amide or urea in the final drug) serves as a critical hydrogen bond donor to the kinase hinge region. Simultaneously, the
Fig 2: Mechanism of action for biphenyl-4-amine derivatives in Type II kinase inhibition.
Safety, Handling, and Storage Protocols
As with many halogenated anilines, 4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine must be handled with rigorous safety protocols:
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Toxicity: Anilines are known to cause methemoglobinemia upon systemic absorption. The compound is harmful if swallowed, inhaled, or absorbed through the skin[3].
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PPE: Handling requires standard laboratory PPE, including nitrile gloves, safety goggles, and operation within a certified chemical fume hood to avoid inhalation of dust or vapors[4].
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Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent oxidative degradation of the primary amine[5].
References
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[1] 4'-Fluoro-3-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine - BLDpharm. BLD Pharm. 1
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[2] 4-Bromo-2-(trifluoromethoxy)aniline 97% 175278-09-8 - Sigma-Aldrich. Sigma-Aldrich. 2
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[4] 4-Bromo-2-(trifluoromethoxy)aniline 97 175278-09-8 Properties & Safety. Sigma-Aldrich.4
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[3] 4-Bromo-2-(trifluoromethoxy)aniline | 175278-09-8 | TCI AMERICA. TCI Chemicals. 3
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[5] 4-Bromo-2-(trifluoromethoxy)aniline CAS#: 175278-09-8. ChemicalBook. 5
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4-Fluorophenylboronic acid = 95% 1765-93-1 - Sigma-Aldrich. Sigma-Aldrich.
Sources
- 1. 1214331-29-9|4'-Fluoro-3-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-2-(trifluoromethoxy)aniline 97 175278-09-8 [sigmaaldrich.com]
- 3. 4-Bromo-2-(trifluoromethoxy)aniline | 175278-09-8 | TCI AMERICA [tcichemicals.com]
- 4. 4-溴-2-(三氟甲氧基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromo-2-(trifluoromethoxy)aniline CAS#: 175278-09-8 [m.chemicalbook.com]
